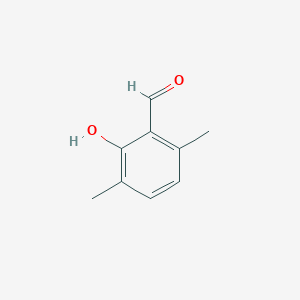

2-Hydroxy-3,6-dimethylbenzaldehyde

Description

Properties

IUPAC Name |

2-hydroxy-3,6-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-4-7(2)9(11)8(6)5-10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHUWXPBPNTSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356060 | |

| Record name | 2-hydroxy-3,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1666-04-2 | |

| Record name | 2-hydroxy-3,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dimethylsalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxy-3,6-dimethylbenzaldehyde chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-3,6-dimethylbenzaldehyde

Abstract: this compound is a substituted salicylaldehyde, a class of aromatic compounds that serve as pivotal intermediates in organic synthesis. The strategic placement of hydroxyl, aldehyde, and methyl functional groups on the benzene ring imparts a unique reactivity profile, making it a valuable precursor for the synthesis of complex heterocyclic systems, ligands for coordination chemistry, and molecules of pharmaceutical interest. This guide provides a comprehensive exploration of the chemical properties of this compound, focusing on its synthesis, reactivity, and spectroscopic characterization. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its application in a laboratory setting.

Introduction and Molecular Overview

Substituted salicylaldehydes are a cornerstone of modern synthetic chemistry, widely employed as building blocks for fragrances, pharmaceuticals, and agrochemicals.[1] this compound (CAS No: 52135-30-3), a derivative of this class, is distinguished by its specific substitution pattern which influences its electronic properties and steric environment. The presence of an electron-donating hydroxyl group and two methyl groups, ortho and meta to the formyl group, governs its reactivity in condensation, etherification, and electrophilic substitution reactions. A key structural feature is the pronounced intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde, which significantly impacts its physical and spectroscopic properties.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52135-30-3 | N/A |

| Molecular Formula | C₉H₁₀O₂ | [3] |

| Molecular Weight | 150.17 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| Appearance | Expected to be a solid | [4] |

Synthesis of this compound

The synthesis of salicylaldehydes is typically achieved through the ortho-selective formylation of the corresponding phenol.[2] Classical methods include the Reimer-Tiemann and Duff reactions; however, these often suffer from moderate yields and a lack of regioselectivity.[1][2][5] A more efficient and highly regioselective method involves the formylation of a phenol magnesium salt. The Casnati-Skattebøl ortho-formylation, which utilizes paraformaldehyde in the presence of magnesium chloride and a tertiary amine base like triethylamine, is a robust and scalable approach.[6][7] This method ensures exclusive formylation at the ortho position to the hydroxyl group.

Causality of the Ortho-Formylation Protocol

The high ortho-selectivity of the magnesium chloride-mediated formylation is attributed to the formation of a magnesium phenoxide chelate. Triethylamine acts as a base to deprotonate the phenol, which then coordinates with the MgCl₂. This magnesium-phenol complex directs the electrophilic attack of formaldehyde (generated from paraformaldehyde) to the sterically accessible ortho position, facilitated by the pre-coordination of formaldehyde to the magnesium center. This chelation control effectively blocks the para position and enhances the nucleophilicity of the ortho carbons.

Detailed Experimental Protocol: Ortho-Formylation of 2,5-Dimethylphenol

This protocol describes the synthesis of this compound from its precursor, 2,5-dimethylphenol.

Materials:

-

2,5-Dimethylphenol

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

1 N Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane (for recrystallization)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottomed flask purged with argon, combine anhydrous MgCl₂ (1.2 equivalents) and paraformaldehyde (3 equivalents).

-

Solvent and Base Addition: Add anhydrous THF via syringe to the flask. Stir the resulting suspension and add triethylamine (2 equivalents) dropwise.

-

Substrate Addition: Add a solution of 2,5-dimethylphenol (1 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 70-75°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, add diethyl ether to the reaction mixture. Transfer the organic phase to a separatory funnel and wash sequentially with 1 N HCl (3 times) and water (3 times).[6]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]

-

Purification: The resulting crude product can be purified by recrystallization from hexane to yield pure this compound.[6]

Caption: Workflow for the ortho-formylation of 2,5-dimethylphenol.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the interplay between the aldehyde and hydroxyl functional groups.

Reactions of the Aldehyde Group

-

Schiff Base Formation: The aldehyde functionality readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases.[8][9] This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.[8] These Schiff bases, particularly those derived from diamines like ethylenediamine (forming salen-type ligands), are exceptional chelating agents for various metal ions.[2]

Caption: Mechanism of Schiff base formation from the title compound.

-

Aldol and Knoevenagel Condensations: It can participate in base-catalyzed aldol-type condensations. For instance, reaction with active methylene compounds like malononitrile or diethyl malonate leads to the formation of chromene and coumarin derivatives, respectively.[2][10] The Perkin synthesis, a condensation with acetic anhydride, is a classic route to coumarins.[2]

-

Oxidation (Dakin Reaction): Treatment with hydrogen peroxide in a basic medium can oxidize the aldehyde group, leading to its replacement by a hydroxyl group via the Dakin reaction, which would yield a dimethyl-substituted catechol.[2]

Reactions of the Phenolic Hydroxyl Group

-

Etherification: The hydroxyl group can be alkylated to form ethers. A notable example is the Rap-Stoermer condensation, where reaction with chloroacetic acid followed by cyclization yields a benzofuran derivative.[2]

Intramolecular Hydrogen Bonding

The ortho positioning of the hydroxyl and aldehyde groups facilitates the formation of a strong intramolecular hydrogen bond.[2] This interaction increases the compound's stability, influences its conformation by locking the functional groups in a planar arrangement, and has significant spectroscopic consequences, such as the pronounced downfield chemical shift of the hydroxyl proton in ¹H NMR spectra.

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -OH proton | δ 11.0 - 12.0 ppm (s, 1H) | Deshielded due to strong intramolecular H-bonding.[4][11] |

| -CHO proton | δ 9.8 - 10.1 ppm (s, 1H) | Typical range for aromatic aldehyde protons.[4][11] | |

| Aromatic protons | δ 6.5 - 7.5 ppm (m, 2H) | Region for substituted benzene ring protons. | |

| Methyl protons | δ 2.2 - 2.5 ppm (s, 6H) | Two singlets for the two non-equivalent methyl groups.[4] | |

| ¹³C NMR | C=O (aldehyde) | δ 190 - 195 ppm | Characteristic for aldehyde carbonyl carbon. |

| C-OH (aromatic) | δ 155 - 160 ppm | Aromatic carbon attached to the hydroxyl group. | |

| Aromatic Carbons | δ 115 - 140 ppm | Range for other carbons in the substituted ring. | |

| Methyl Carbons | δ 15 - 25 ppm | Typical range for methyl groups on an aromatic ring. | |

| IR (cm⁻¹) | O-H stretch | 3100 - 3300 (broad) | Broadened due to intramolecular hydrogen bonding. |

| C=O stretch | 1650 - 1670 | Lower frequency due to conjugation and H-bonding. | |

| C=C stretch | 1580 - 1620 | Aromatic ring vibrations. |

Note: Predicted values are based on data for structurally similar compounds like 2-hydroxy-3-methylbenzaldehyde and 2,4-dimethyl-6-hydroxybenzaldehyde.[4][12]

Applications in Research and Drug Development

The versatile chemical nature of this compound makes it a valuable intermediate in several research domains.

-

Ligand Synthesis: Its ability to form stable Schiff base complexes is exploited in the development of catalysts for asymmetric synthesis and in the creation of metal-based sensors.

-

Heterocyclic Chemistry: It serves as a precursor for a variety of oxygen-containing heterocycles, such as coumarins and benzofurans, which form the core structure of many biologically active compounds.[2][10]

-

Medicinal Chemistry: Salicylaldehyde derivatives are scaffolds for synthesizing novel therapeutic agents. The corresponding hydrazones have shown promise as potent antifungal agents with low mammalian cell toxicity.[8][9] The functional groups on this compound allow for systematic structural modifications to optimize biological activity and pharmacokinetic properties.

References

-

Wikipedia. (n.d.). Salicylaldehyde. Retrieved from [Link]

-

Gajda, K., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Tyrrell, E., et al. (n.d.). Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives: The effect of substituents upon the efficiency and enantioselectivity. Kingston University London. Available at: [Link]

-

Gao, L., et al. (2015). Effect of the substituted group of salicylaldehyde for the synthesis of 4a. ResearchGate. Available at: [Link]

-

Gajda, K., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. PMC. Available at: [Link]

-

Pouramini, Z., & Moradi, A. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4-dimethyl-6-hydroxybenzaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

-

Akselsen, O. H. (2009). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Hydroxy-3,5-dimethylbenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethyl-4-hydroxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

-

Zhou, R., et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). ortho-Formylation of oxygenated phenols. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). 2,4-Dihydroxy-3,6-dimethylbenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.t.). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-6-methylbenzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethylbenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN105939988A - Process of production of 2,5-dimethylphenol.

-

PubChem. (n.d.). 2,5-Dihydroxy-4-methoxy-3,6-dimethylbenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde, 4,6-dihydroxy-2,3-dimethyl-. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.

-

Amerigo Scientific. (n.d.). 2-hydroxy-3,5-dimethylbenzaldehyde. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Salicylaldehyde - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxy-3,6-dimethylbenzaldehyde

This guide provides a comprehensive technical overview of 2-Hydroxy-3,6-dimethylbenzaldehyde (CAS No. 1666-04-2), a substituted aromatic aldehyde of significant interest to researchers and professionals in organic synthesis and drug development. This document delves into its synthesis, physicochemical and spectroscopic properties, and its applications as a versatile chemical intermediate.

Introduction: A Versatile Building Block

This compound, also known as 3,6-dimethylsalicylaldehyde, is a bifunctional organic compound featuring a hydroxyl group and an aldehyde group ortho to each other on a dimethylated benzene ring. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The presence of the aldehyde allows for the formation of Schiff bases, while the phenolic hydroxyl group can be engaged in various etherification and esterification reactions. The methyl groups also influence the molecule's steric and electronic properties, which can be strategically exploited in targeted synthesis.

Synthesis of this compound

The most common and regioselective method for the synthesis of this compound is the Duff reaction , a formylation reaction that utilizes hexamine as the formyl source for electron-rich aromatic compounds like phenols.[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism.

The Duff Reaction: Mechanism and Rationale

The Duff reaction is particularly well-suited for the ortho-formylation of phenols due to the directing effect of the hydroxyl group. The reaction mechanism involves the in-situ generation of an electrophilic iminium ion from hexamine in an acidic medium. This electrophile then attacks the electron-rich phenol ring, preferentially at the ortho position, which is activated by the hydroxyl group. A subsequent series of steps, including hydrolysis, leads to the formation of the aldehyde.[1]

Sources

2-Hydroxy-3,6-dimethylbenzaldehyde molecular weight

An In-depth Technical Guide to 2-Hydroxy-3,6-dimethylbenzaldehyde

Introduction

This compound, a disubstituted salicylaldehyde derivative, is a versatile organic compound of significant interest to researchers in synthetic chemistry and drug discovery. Its molecular architecture, featuring a reactive aldehyde, a phenolic hydroxyl group, and two methyl substituents on the aromatic ring, provides a unique platform for the construction of more complex molecular entities. The strategic placement of these functional groups dictates its reactivity and potential as a precursor for a wide array of chemical transformations.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, analytical characterization, purification techniques, and its potential applications as a building block in medicinal chemistry and materials science. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its successful application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 150.17 g/mol | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| CAS Number | 1666-04-2 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 61 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like ethanol, methanol, and chloroform. | |

| InChI Key | WTHUWXPBPNTSHJ-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The introduction of a formyl group onto a phenolic ring system is a cornerstone of aromatic chemistry. For the synthesis of this compound, the starting material is typically 2,5-dimethylphenol. The primary challenge lies in the regioselective formylation at the ortho position to the hydroxyl group. Two classical and effective methods for this transformation are the Duff reaction and the Reimer-Tiemann reaction.

The Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[1][3] This method is particularly effective for electron-rich phenols and generally favors ortho-formylation.

Causality of Experimental Choices: The use of an acidic medium is crucial for the generation of the electrophilic iminium ion from HMTA, which is the active formylating species. The reaction is heated to provide the necessary activation energy for the electrophilic aromatic substitution to occur. The final hydrolysis step is essential to convert the intermediate imine to the desired aldehyde.

Experimental Protocol: Synthesis via Duff Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethylphenol (1 equivalent).

-

Reagent Addition: Add hexamethylenetetramine (2 equivalents) and trifluoroacetic acid (as the solvent and catalyst).

-

Reaction: Heat the mixture to reflux with vigorous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

-

Hydrolysis: Acidify the aqueous mixture with dilute hydrochloric acid to hydrolyze the intermediate imine. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols.[4][5] It involves the reaction of a phenol with chloroform in the presence of a strong base, such as sodium hydroxide. The reactive electrophile in this case is dichlorocarbene (:CCl₂).

Causality of Experimental Choices: The strong base serves two purposes: it deprotonates the phenol to form the more nucleophilic phenoxide ion, and it dehydrohalogenates chloroform to generate the dichlorocarbene. The reaction is typically run in a biphasic system, requiring vigorous stirring to facilitate the reaction between the aqueous and organic phases.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet | 1H | Phenolic -OH |

| ~10.2 | Singlet | 1H | Aldehyde -CHO |

| ~7.2 | Doublet | 1H | Aromatic C4-H |

| ~6.9 | Doublet | 1H | Aromatic C5-H |

| ~2.5 | Singlet | 3H | Methyl C6-CH₃ |

| ~2.3 | Singlet | 3H | Methyl C3-CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~192 | Aldehyde C=O |

| ~160 | Aromatic C2-OH |

| ~140 | Aromatic C6-CH₃ |

| ~135 | Aromatic C4 |

| ~125 | Aromatic C5 |

| ~120 | Aromatic C1-CHO |

| ~118 | Aromatic C3-CH₃ |

| ~20 | Methyl C6-CH₃ |

| ~15 | Methyl C3-CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibrational Mode | Functional Group |

| 3200-3400 | Broad | O-H Stretch | Phenolic -OH |

| 2920-2980 | Medium | C-H Stretch | Methyl -CH₃ |

| 2820, 2720 | Weak | C-H Stretch (Fermi doublet) | Aldehyde -CHO |

| 1650-1670 | Strong | C=O Stretch | Aldehyde -CHO |

| 1580-1600 | Medium | C=C Stretch | Aromatic Ring |

| 1450-1480 | Medium | C=C Stretch | Aromatic Ring |

| 1200-1250 | Strong | C-O Stretch | Phenolic C-O |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 150. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical (M-1) to give [M-H]⁺ at m/z = 149, and the loss of the formyl group (M-29) to give [M-CHO]⁺.

Purification Techniques

Purification of the crude product is crucial to obtain a high-purity sample suitable for further applications. The two most common methods for purifying solid organic compounds are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective method for purifying crystalline solids. The choice of solvent is critical for successful recrystallization.

Experimental Protocol: Recrystallization

-

Solvent Selection: A suitable solvent or solvent pair should be chosen. A good solvent will dissolve the compound when hot but not when cold. A mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate or toluene is a good starting point.[6]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot solvent.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with similar polarities.

Experimental Protocol: Column Chromatography

-

Mobile Phase Selection: Using TLC, determine an optimal mobile phase that provides good separation between the desired product and impurities. A mixture of hexanes and ethyl acetate is a common choice. The Rf of the desired product should be around 0.3-0.4.

-

Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution: Add the mobile phase to the top of the column and begin elution, collecting fractions.

-

Fraction Analysis: Monitor the composition of the collected fractions using TLC.

-

Product Isolation: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator to obtain the purified compound.

Applications in Drug Development and Research

While specific drug development applications for this compound are not extensively documented, its structural motifs and reactive functional groups make it a valuable intermediate in medicinal chemistry. The aldehyde and hydroxyl groups are particularly useful for synthesizing a variety of derivatives, most notably Schiff bases.

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a class of compounds known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][5][7][8] The imine (-C=N-) linkage in Schiff bases is crucial for their biological activity.

The presence of the hydroxyl and methyl groups on the aromatic ring of this compound can be strategically utilized to modulate the electronic and steric properties of the resulting Schiff bases, potentially enhancing their biological activity or selectivity. Researchers can synthesize a library of Schiff base derivatives from this aldehyde and screen them for various therapeutic targets.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

References

- Duff, J. C.; Bills, E. J. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1941, 547-550.

- Ferguson, L. N. The Synthesis of Aromatic Aldehydes. Chem. Rev.1946, 38 (2), 227–254.

- Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Ber. Dtsch. Chem. Ges.1876, 9 (1), 824–828.

- Wynberg, H.; Meijer, E. W. The Reimer–Tiemann Reaction. Org. React.2005, 1-36.

-

NIST Chemistry WebBook. Benzaldehyde, 2-hydroxy-. [Link]

- Abdel-Rahman, L. H., et al. Synthesis, characterization, and biological activity of some new Schiff bases. J. Chem. Pharm. Res.2013, 5(12), 100-109.

-

PubChem. 2-Hydroxy-3,5-dimethylbenzaldehyde. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

Zeytinoğlu, H., et al. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Cell Biochem Biophys.2025 . [Link]

Sources

- 1. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jmchemsci.com [jmchemsci.com]

- 3. researchgate.net [researchgate.net]

- 4. hmdb.ca [hmdb.ca]

- 5. ijfmr.com [ijfmr.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3,6-dimethylbenzaldehyde

Introduction

2-Hydroxy-3,6-dimethylbenzaldehyde, a substituted phenolic aldehyde, is a valuable building block in organic synthesis. Its unique substitution pattern, featuring a hydroxyl group, an aldehyde, and two methyl groups on the benzene ring, offers a versatile platform for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic routes to this target molecule, intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into the mechanistic underpinnings of key formylation reactions, provide detailed experimental considerations, and offer a comparative analysis to aid in the selection of the most suitable synthetic strategy.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is paramount for its synthesis, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1666-04-2 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 61 °C | [1] |

Table 2: Spectral Data of this compound

| Spectrum | Key Peaks/Shifts |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| IR (Infrared) | Data not available in search results. |

| Mass Spec (MS) | Available at [2] |

Synthesis Methodologies: Formylation of 2,5-Dimethylphenol

The most direct and common approach to the synthesis of this compound is the ortho-formylation of 2,5-dimethylphenol. Several classical and modern formylation reactions can be employed, each with its own set of advantages and limitations.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, utilizing chloroform in a basic solution.[3][4]

Mechanism:

The reaction proceeds through the formation of a dichlorocarbene intermediate in the basic medium.[5] This highly electrophilic species is then attacked by the electron-rich phenoxide ion, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to the aldehyde.

Caption: Simplified Mechanism of the Duff Reaction.

Experimental Protocol (Adapted):

A general procedure for the Duff reaction is as follows: [6]

-

Prepare a glycerol-boric acid mixture by heating anhydrous glycerol and boric acid.

-

Grind 2,5-dimethylphenol (50 g) and hexamethylenetetramine (50 g) together thoroughly.

-

Add the mixture to the glycerol-boric acid solution at 150 °C with vigorous stirring.

-

Maintain the temperature between 150 and 165 °C for 20 minutes.

-

Cool the reaction mixture to 115 °C and acidify with a mixture of concentrated sulfuric acid and water.

-

The product can then be isolated by steam distillation.

Causality and Insights:

The Duff reaction typically gives ortho-formylation. [7]The use of strong acids like trifluoroacetic acid can improve yields and, in some cases, lead to the formation of both ortho and para isomers. [7][8]While the classical Duff reaction often results in low yields (around 15-20%), modern modifications, including microwave-assisted methods, have been explored to enhance its efficiency. [8][9]

Ortho-Formylation using MgCl₂ and Paraformaldehyde

A more modern and highly regioselective method for the ortho-formylation of phenols involves the use of anhydrous magnesium chloride, triethylamine, and paraformaldehyde. [10]This method often provides higher yields and avoids the use of hazardous reagents like chloroform.

Mechanism:

The reaction is believed to proceed through the formation of a magnesium phenoxide, which then reacts with paraformaldehyde. The magnesium ion plays a crucial role in directing the formylation to the ortho position.

Caption: General Workflow for MgCl₂ Mediated Formylation.

Experimental Protocol (Adapted from a general procedure): [10]

-

To a stirred solution of 2,5-dimethylphenol (20 mmol) in anhydrous acetonitrile (100 ml), add anhydrous magnesium dichloride (30 mmol) and dry triethylamine (75 mmol).

-

Add dry paraformaldehyde (135 mmol) to the mixture.

-

Heat the reaction mixture under reflux for the required reaction time (typically 2-4 hours), monitoring the reaction progress by TLC.

-

After cooling to room temperature, add 5% aqueous HCl.

-

Extract the product with ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by flash chromatography on silica gel.

Causality and Insights:

This method is highly selective for ortho-formylation, with yields often exceeding those of the classical methods. [10]The reaction is sensitive to moisture, so the use of anhydrous reagents and solvents is critical for its success. The choice of solvent can influence the reaction rate and yield. [10]

Comparative Analysis of Synthesis Methods

Choosing the optimal synthetic route depends on several factors, including desired yield, regioselectivity, scalability, and safety considerations.

Table 3: Comparison of Formylation Methods for 2,5-Dimethylphenol

| Method | Key Reagents | Typical Yields | Selectivity | Advantages | Disadvantages |

| Reimer-Tiemann | Chloroform, Strong Base (e.g., NaOH) | Low to Moderate | Primarily Ortho | Well-established, inexpensive reagents | Low yields, formation of byproducts, use of hazardous chloroform |

| Duff Reaction | Hexamethylenetetramine, Acid | Generally Low | Primarily Ortho | Simple procedure | Often inefficient, requires high temperatures |

| MgCl₂/Paraformaldehyde | MgCl₂, Triethylamine, Paraformaldehyde | Good to Excellent | Exclusively Ortho | High yields, high regioselectivity, avoids hazardous reagents | Requires anhydrous conditions |

Applications

Substituted hydroxybenzaldehydes are important intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals. While specific applications for this compound are not extensively documented in the readily available literature, its structural motifs suggest its potential use in:

-

Pharmaceutical Synthesis: As a precursor for the synthesis of novel Schiff bases, which are known to exhibit a wide range of biological activities. [11]* Agrochemicals: As a building block for the development of new herbicides and fungicides.

-

Materials Science: In the synthesis of ligands for coordination chemistry and catalysis.

Conclusion

The synthesis of this compound is most effectively achieved through the ortho-formylation of 2,5-dimethylphenol. While classical methods like the Reimer-Tiemann and Duff reactions provide viable routes, they often suffer from low yields and the use of hazardous materials. The modern approach utilizing magnesium chloride and paraformaldehyde offers a superior alternative, providing high yields and excellent regioselectivity under relatively mild, albeit anhydrous, conditions. The choice of method will ultimately be guided by the specific requirements of the synthesis, including scale, purity needs, and available resources. Further research into the applications of this particular substituted benzaldehyde will undoubtedly continue to drive interest in its efficient and sustainable synthesis.

References

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. rsc.org [rsc.org]

- 3. byjus.com [byjus.com]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Hydroxy-3,6-dimethylbenzaldehyde: Synthesis, Characterization, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Hydroxy-3,6-dimethylbenzaldehyde, a substituted phenolic aldehyde with significant potential in medicinal chemistry and drug development. We will delve into its synthesis, spectroscopic characterization, and prospective biological activities, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Therapeutic Potential of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone in the synthesis of a diverse array of heterocyclic compounds and Schiff bases, many of which exhibit promising biological activities.[1] The strategic placement of hydroxyl and methyl groups on the aromatic ring of this compound creates a unique electronic and steric environment, making it an attractive scaffold for the development of novel therapeutic agents. The inherent reactivity of the aldehyde and the phenolic hydroxyl group provides versatile handles for chemical modification, opening avenues to explore its potential as an antimicrobial, antioxidant, or cytotoxic agent.[2][3]

Synthesis of this compound

The introduction of a formyl group onto a phenolic ring, particularly at the ortho position to the hydroxyl group, is a key transformation in the synthesis of this compound. The logical starting material for this synthesis is 2,5-dimethylphenol. Two classical methods are primarily employed for this ortho-formylation: the Reimer-Tiemann reaction and the Duff reaction.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[4] The reaction proceeds through the formation of a dichlorocarbene intermediate, which acts as the electrophile.[5]

Causality of Experimental Choices: The use of a strong base is crucial for the deprotonation of both chloroform to generate the dichlorocarbene and the phenol to form the more nucleophilic phenoxide ion. The biphasic reaction conditions necessitate vigorous stirring or the use of a phase-transfer catalyst to ensure efficient interaction between the reactants.[4]

Experimental Protocol: Reimer-Tiemann Reaction

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2,5-dimethylphenol (1 equivalent) in an aqueous solution of sodium hydroxide (4 equivalents).

-

Addition of Chloroform: Heat the mixture to 60-70°C with vigorous stirring. Add chloroform (1.5 equivalents) dropwise through the dropping funnel over a period of 1 hour, maintaining the reaction temperature.

-

Reaction Progression: After the addition is complete, continue to stir the mixture at 60-70°C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of approximately 5-6.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validating System: The purity of the synthesized this compound should be rigorously assessed using a combination of techniques such as NMR, IR, and mass spectrometry to confirm its identity and rule out the presence of any isomeric byproducts or unreacted starting materials.

Diagram of Reimer-Tiemann Reaction Workflow

Caption: Workflow for the synthesis of this compound via the Reimer-Tiemann reaction.

Duff Reaction

The Duff reaction provides an alternative route for the ortho-formylation of phenols using hexamine (hexamethylenetetramine) in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[6][7] This method is often preferred for its milder conditions and, in some cases, better yields compared to the Reimer-Tiemann reaction.[8]

Causality of Experimental Choices: Hexamine serves as the formyl group source.[6] The acidic medium is essential for the hydrolysis of the intermediate Schiff base to the final aldehyde product. Glycerol is often used as a high-boiling solvent that facilitates the reaction at elevated temperatures.

Experimental Protocol: Duff Reaction

-

Reaction Setup: In a round-bottom flask, prepare a mixture of glycerol and boric acid and heat to 150-160°C to form glyceroboric acid.

-

Addition of Reactants: To this heated mixture, add a pre-mixed powder of 2,5-dimethylphenol (1 equivalent) and hexamine (1.5 equivalents) portion-wise over 30 minutes with stirring.

-

Reaction Progression: Maintain the reaction temperature at 150-160°C for 1-2 hours.

-

Hydrolysis: Cool the reaction mixture and hydrolyze the intermediate by adding a dilute solution of sulfuric acid.

-

Purification: The product, this compound, can often be isolated by steam distillation from the reaction mixture. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Table of Predicted Spectroscopic Data

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | - A singlet for the aldehydic proton (~9.8-10.5 ppm).- A broad singlet for the phenolic hydroxyl proton (~11.0-12.0 ppm, exchangeable with D₂O).- Two singlets for the two methyl groups (~2.2-2.5 ppm).- Two doublets or a complex multiplet for the aromatic protons. |

| ¹³C NMR | - A signal for the aldehydic carbon (~190-200 ppm).- Signals for the aromatic carbons, including the hydroxyl- and aldehyde-bearing carbons, and the methyl-substituted carbons.- Signals for the two methyl carbons (~15-25 ppm). |

| Infrared (IR) | - A broad absorption band for the O-H stretch (~3200-3400 cm⁻¹).- A strong absorption for the C=O stretch of the aldehyde (~1650-1680 cm⁻¹).- C-H stretching vibrations for the aromatic ring and methyl groups (~2850-3100 cm⁻¹).- Characteristic aromatic C=C stretching bands (~1450-1600 cm⁻¹). |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₁₀O₂ (m/z = 150.18).[9]- Characteristic fragmentation patterns, such as the loss of the formyl group (-CHO). |

Potential Applications in Drug Development

The unique structural features of this compound make it a compelling candidate for investigation in several areas of drug discovery.

Antimicrobial Activity

Substituted benzaldehydes and their derivatives, particularly Schiff bases, have demonstrated significant antimicrobial properties.[1] The presence of the phenolic hydroxyl group and the aldehyde functionality in this compound suggests its potential to inhibit the growth of various pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Serially dilute the test compound (this compound) in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring of this compound can donate a hydrogen atom to neutralize reactive oxygen species, thus mitigating oxidative stress, which is implicated in numerous diseases.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. A control containing only methanol and the DPPH solution should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.[10]

Cytotoxic Activity

Many phenolic aldehydes have been investigated for their potential as anticancer agents due to their ability to induce apoptosis in tumor cells.[3] The cytotoxic potential of this compound against various cancer cell lines warrants investigation.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.

Diagram of a Potential Biological Signaling Pathway

Caption: Potential antioxidant mechanism of this compound via scavenging of reactive oxygen species.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its synthesis via established methods like the Reimer-Tiemann and Duff reactions is feasible, and its structure can be unequivocally confirmed through standard spectroscopic techniques. The presence of key functional groups suggests a high potential for antimicrobial, antioxidant, and cytotoxic activities. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this intriguing molecule, paving the way for its potential application in future drug discovery programs.

References

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

- Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828.

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

-

Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). The Reimer-Tiemann Reaction. Retrieved from [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

UNI ScholarWorks. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

-

NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Retrieved from [Link]

-

PharmaInfo. (n.d.). Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. Retrieved from [Link]

-

Duff Reaction. (n.d.). Retrieved from [Link]

-

Quora. (2015). What is the Reimer-Tiemann reaction? Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Hydroxy-3,6-dimethyl-benzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Retrieved from [Link]

- Google Patents. (n.d.). US3833660A - Process for making aromatic aldehydes.

-

PubMed. (2001). Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells. Retrieved from [Link]

Sources

- 1. pharmainfo.in [pharmainfo.in]

- 2. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. scholarworks.uni.edu [scholarworks.uni.edu]

- 9. spectrabase.com [spectrabase.com]

- 10. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food [mdpi.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Hydroxy-3,6-dimethylbenzaldehyde

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Hydroxy-3,6-dimethylbenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to explain the underlying principles and experimental considerations essential for accurate structural elucidation. We will explore how substituent effects and intramolecular interactions manifest in the spectrum, offering a self-validating framework for interpretation.

Introduction: The Molecular Blueprint

This compound is a substituted aromatic aldehyde, a class of compounds pivotal in synthetic chemistry and the development of novel materials and pharmaceutical agents. The precise arrangement of its functional groups—a hydroxyl, an aldehyde, and two methyl groups on a benzene ring—governs its chemical behavior and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules in solution.[1] ¹H NMR, in particular, provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms (protons) in a molecule, allowing for unambiguous structural confirmation.[2]

Foundational Principles: Decoding the Spectrum

A ¹H NMR spectrum is a plot of radiofrequency signal intensity against chemical shift. The interpretation of this spectrum rests on four key pillars:

-

Chemical Shift (δ): The position of a signal along the x-axis (measured in parts per million, ppm) indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause shielding and an upfield shift (to lower ppm values).[1]

-

Integration: The area under a signal is proportional to the number of protons it represents. This provides a ratio of the different types of protons in the molecule.[3]

-

Multiplicity (Splitting): Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines (e.g., singlet, doublet, triplet). The number of lines follows the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.[4]

-

Coupling Constant (J): The distance between the split lines, measured in Hertz (Hz), provides information about the connectivity and spatial relationship of the coupled protons.

Structural Analysis of this compound

The unique spectral features of this molecule are dictated by the interplay of its substituents and their specific placement on the aromatic ring.

The Dominant Role of Intramolecular Hydrogen Bonding

A defining feature of 2-hydroxybenzaldehydes is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the carbonyl oxygen of the aldehyde group (-CHO).[5][6] This interaction creates a stable six-membered ring system.

This hydrogen bond has a profound deshielding effect on the participating protons.[7] Consequently, the hydroxyl proton signal is shifted significantly downfield, often appearing above 11 ppm.[8] Similarly, the aldehyde proton is also deshielded and shifted further downfield than in benzaldehydes lacking this interaction.[9]

Substituent Effects on the Aromatic System

The chemical shifts of the two remaining aromatic protons (at positions 4 and 5) are determined by the cumulative electronic effects of the four substituents:

-

-OH (Hydroxyl): A powerful electron-donating group.

-

-CHO (Aldehyde): A strong electron-withdrawing group.[1]

-

-CH₃ (Methyl): A weak electron-donating group.[1]

The hydroxyl and methyl groups donate electron density, tending to shield the aromatic protons (upfield shift). Conversely, the aldehyde group withdraws density, causing deshielding (downfield shift). The final chemical shifts are a balance of these competing influences.

Predicted ¹H NMR Spectrum: A Quantitative Look

Based on the principles above and data from structurally similar compounds[8][10], we can predict the ¹H NMR spectrum of this compound. The data is summarized in the table below.

| Assignment | Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Hydroxyl Proton | Hₐ | ~11.3 | Singlet (s) | 1H | Strong deshielding from intramolecular H-bond. |

| Aldehyde Proton | Hᵦ | ~10.2 | Singlet (s) | 1H | Deshielded by carbonyl and H-bond. No adjacent protons.[2][4] |

| Aromatic Proton | H₅ | ~7.3 | Doublet (d) | 1H | Influenced by adjacent -OH, -CH₃, and -CHO groups. Coupled to H₄. |

| Aromatic Proton | H₄ | ~6.9 | Doublet (d) | 1H | Influenced by adjacent -OH, -CH₃, and H₅. Coupled to H₅. |

| C6-Methyl Protons | H꜀ | ~2.5 | Singlet (s) | 3H | Ortho to the electron-withdrawing aldehyde group. |

| C3-Methyl Protons | H꜀ | ~2.3 | Singlet (s) | 3H | Ortho to the electron-donating hydroxyl group. |

Below is a visual representation of the molecular structure with proton assignments corresponding to the data table.

Caption: Molecular structure and proton assignments.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvation: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[11] DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyls, as it can slow down the exchange rate.

-

Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

Instrument Setup and Data Acquisition

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.[11]

-

Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the correct frequency and perform shimming to optimize the magnetic field homogeneity, which ensures sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative accuracy)

-

Number of Scans: 8 to 16 scans, sufficient to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply a Fourier transformation to convert the raw data (Free Induction Decay, FID) into the frequency-domain spectrum.

-

Correction: Perform phase and baseline corrections to ensure accurate peak shapes and integration.

-

Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

The logical workflow for this experimental process is illustrated below.

Caption: Standard workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. The distinct, downfield singlets for the hydroxyl and aldehyde protons provide definitive evidence of the intramolecular hydrogen bond—a key structural feature. The chemical shifts and coupling patterns of the aromatic protons, along with the two unique methyl singlets, confirm the substitution pattern on the benzene ring. By synthesizing theoretical knowledge with a robust experimental protocol, researchers can confidently use ¹H NMR to verify the identity and purity of this and other complex aromatic compounds, ensuring the integrity of their scientific endeavors.

References

- Benchchem. A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.

- Liguori, L., Barth, T. (2011). Journal of Analytical and Applied Pyrolysis, 92, 479. (Note: This is a reference cited within another search result, specific URL not available).

- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.

-

ResearchGate. H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde The... Available from: [Link]

- University of Wisconsin-Madison. Short Summary of 1H-NMR Interpretation.

- Oregon State University. 1H NMR Spectra and Peak Assignment.

-

Human Metabolome Database. 3-Methylbenzaldehyde · H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). Available from: [Link]

- Royal Society of Chemistry. Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information.

-

ATB (Automated Topology Builder). 2,4-Dihydroxy-3,6-dimethylbenzaldehyde | C9H10O3 | MD Topology | NMR | X-Ray. Available from: [Link]

-

Lampert, H., Mikenda, W., & Karpfen, A. Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. The Journal of Physical Chemistry. Available from: [Link]

-

Wong, F. (YouTube). Proton NMR Skills (Benzene Derivatives) - Part 1. Available from: [Link]

-

Abraham, M. H., et al. An NMR Method for Quantitative Assessment of Intramolecular Hydrogen Bonding; Application to Physiochemical, Environmental, and Biochemical Properties. UNT Digital Library. Available from: [Link]

-

FooDB. Showing Compound 2-Hydroxybenzaldehyde (FDB012456). Available from: [Link]

-

MDPI. Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Available from: [Link]

-

ResearchGate. The intramolecular hydrogen bond in 2-hydroxy-benzamides | Request PDF. Available from: [Link]

-

Chemistry Stack Exchange. What effect does hydrogen bonding have on H NMR spectra? Available from: [Link]

- Benchchem. Application Notes and Protocols for the Characterization of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.

-

Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. 2,4-Dimethylbenzaldehyde(15764-16-6) 1H NMR [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Multifaceted Bioactivity of Substituted Benzaldehydes: A Technical Guide for Drug Discovery Professionals

Preamble: Beyond Flavor and Fragrance

Benzaldehyde, the archetypal aromatic aldehyde, has long been associated with the characteristic scent of almonds. However, to confine this molecule and its derivatives to the realm of perfumery and flavor chemistry would be a significant oversight. The benzaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a vast array of biologically active compounds. The strategic placement of various substituents on the phenyl ring profoundly influences the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. This guide provides an in-depth exploration of the diverse biological activities of substituted benzaldehydes, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, antioxidant, and enzyme-inhibitory activities, supported by field-proven experimental insights and protocols.

The Chemical Versatility of the Benzaldehyde Scaffold

The reactivity of the aldehyde functional group, coupled with the stability of the aromatic ring, makes benzaldehyde a cornerstone in organic synthesis.[1][2] This versatility allows for the facile introduction of a wide range of substituents, including hydroxyl, methoxy, nitro, and halogen groups, at various positions on the phenyl ring. These modifications give rise to a vast library of derivatives with distinct physicochemical properties, which in turn dictates their biological activity. The synthesis of these derivatives often involves multi-component reactions, providing an efficient route to novel molecular entities with therapeutic potential.[3][4]

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Substituted benzaldehydes have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2] Their mechanisms of action are often multifaceted, targeting several key pathways involved in cancer progression.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which benzaldehyde derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that certain substituted benzaldehydes can trigger DNA damage and increase the levels of pro-apoptotic proteins in cancer cells.[5] Furthermore, some derivatives have been found to arrest the cell cycle, preventing the uncontrolled proliferation that is characteristic of cancer.[6]

Inhibition of Key Signaling Pathways

The 14-3-3ζ protein is a key regulator of various signaling pathways that are often hyperactive in cancer. Benzaldehyde has been shown to inhibit the binding of 14-3-3ζ to its client proteins, such as those involved in the PI3K/AKT/mTOR and STAT3 pathways, leading to the suppression of cancer cell growth and survival.[6]

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[11]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the substituted benzaldehyde derivatives in a suitable solvent (e.g., DMSO) and add them to the wells. Include a solvent control. Incubate the plates for a further 24 to 72 hours.[11]

-

MTT Addition: Following the incubation period, remove the treatment media and add fresh media containing MTT solution (typically at a final concentration of 0.5 mg/mL). Incubate for 2 to 4 hours.[11]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the purple formazan crystals.[11]

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the solvent control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.[11]

Diagram: Anticancer Mechanism of Benzaldehyde

Caption: Benzaldehyde inhibits the interaction of 14-3-3ζ with H3S28ph, disrupting downstream gene expression related to EMP and treatment resistance.

Antimicrobial Activity: A Broad Spectrum of Action

Substituted benzaldehydes have demonstrated significant antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[12][13] The presence of hydroxyl groups on the benzaldehyde ring appears to be particularly important for this activity, with dihydroxybenzaldehydes showing notable efficacy.[14]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of hydroxybenzaldehydes is often attributed to their phenolic character.[12] These compounds can interact with the bacterial cell membrane, leading to its disruption and the leakage of intracellular components.[12] Additionally, they can cause the coagulation of cytoplasmic constituents, ultimately leading to cell death or the inhibition of growth.[12] The formation of Schiff bases with amino groups on microbial enzymes is another proposed mechanism of toxicity.[15]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).[11]

-

Serial Dilution: Perform serial two-fold dilutions of the substituted benzaldehyde compounds in the broth medium within a 96-well microtiter plate.[11]

-

Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[11]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table: Antimicrobial Activity of Selected Dihydroxybenzaldehydes against Staphylococcus aureus

| Compound | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Gentisaldehyde (2,5-Dihydroxybenzaldehyde) | 500 | 1000 | [14] |

| 2,3-Dihydroxybenzaldehyde | 500 | 833 | [14] |

Antioxidant Properties: Scavenging Free Radicals

Many substituted benzaldehydes, particularly those bearing hydroxyl groups, exhibit significant antioxidant activity.[16][17][18] They can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and thereby mitigating oxidative stress, which is implicated in a variety of diseases. The position and number of hydroxyl groups on the aromatic ring are critical determinants of their antioxidant potential.[19] For instance, catecholic (ortho-dihydroxy) moieties are often associated with potent antioxidant effects.[17]

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

Substituted benzaldehydes have been investigated as inhibitors of various enzymes with therapeutic relevance.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, and its overactivation under hyperglycemic conditions is linked to diabetic complications. Several benzaldehyde derivatives have been identified as potent inhibitors of bovine kidney aldose reductase, with some exhibiting greater inhibitory activity than the standard inhibitor sorbinil.[20][21] This suggests their potential in the management of diabetic retinopathy, neuropathy, and nephropathy.[21]

α-Glucosidase and α-Amylase Inhibition

Inhibitors of α-glucosidase and α-amylase can delay the digestion and absorption of carbohydrates, making them valuable therapeutic agents for managing type 2 diabetes. Certain hydroxy- and methoxy-substituted benzaldehydes have been shown to be effective dual inhibitors of these enzymes, with some derivatives exhibiting non-competitive inhibition.[22]

Aldehyde Dehydrogenase (ALDH) Inhibition

Aldehyde dehydrogenases are a family of enzymes involved in the detoxification of aldehydes. The ALDH1A3 isoform is overexpressed in several cancers and is associated with poor prognosis.[23][24] Benzyloxybenzaldehyde derivatives have been designed and synthesized as selective and potent inhibitors of ALDH1A3, presenting a novel therapeutic strategy for cancer treatment.[23][24]

Diagram: General Workflow for Synthesis and Bioactivity Screening

Caption: A generalized workflow for the synthesis and biological evaluation of substituted benzaldehydes.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The extensive research on substituted benzaldehydes has led to the elucidation of key structure-activity relationships (SARs) that can guide the rational design of more potent and selective therapeutic agents.[2][25]

-

Influence of Substituent Position: The position of substituents on the aromatic ring significantly impacts biological activity. For instance, in the context of tyrosinase inhibition, para-substituted analogs often exhibit greater activity than ortho- or meta-isomers, likely due to reduced steric hindrance in the enzyme's active site.[26]

-

Role of Electron-Donating and -Withdrawing Groups: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups can enhance the electrophilicity of the aldehyde carbon, potentially increasing its reactivity with biological nucleophiles. Conversely, electron-donating groups, such as hydroxyl and methoxy groups, are often associated with enhanced antioxidant and antimicrobial activities.[27]

-

Impact of Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the substituents, affects its ability to cross cell membranes and interact with target proteins.[19] A balance between hydrophilicity and lipophilicity is often required for optimal biological activity.

Concluding Remarks and Future Perspectives

Substituted benzaldehydes represent a rich and underexplored source of therapeutic leads. Their synthetic tractability, coupled with their diverse range of biological activities, makes them an attractive scaffold for drug discovery. Future research should focus on the continued exploration of novel derivatives, the elucidation of their precise mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties. The integration of computational modeling and in silico screening will undoubtedly accelerate the identification of promising candidates for further preclinical and clinical development. The journey of the simple almond-scented molecule into the complex world of modern therapeutics is a testament to the power of medicinal chemistry to unlock the hidden potential of natural and synthetic compounds.

References

-

Toxicity of substituted benzaldehydes to photobacterium phosphoreum and quantitative structure-activity relationship. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (2025). British Journal of Cancer, 133(1), 27-39. Retrieved from [Link]

-

Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasis. (2025). Labiotech.eu. Retrieved from [Link]

-

Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. (2023). Turkish Journal of Chemistry, 47(3), 573-582. Retrieved from [Link]

-